6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

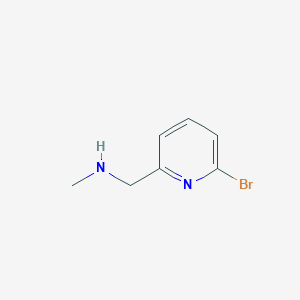

Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZAQVJXNKSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594690 | |

| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675109-37-2 | |

| Record name | 6-Bromo-N-methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675109-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE, a crucial building block in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, potential applications, and safe handling protocols, offering insights grounded in established scientific principles.

Core Compound Identity and Molecular Characteristics

This compound is a substituted pyridine derivative. The strategic placement of a bromo group and an N-methylaminomethyl side chain makes it a versatile intermediate for introducing a pyridinylmethyl moiety in more complex molecular architectures. Its unique electronic and steric properties are pivotal in its reactivity and application in drug discovery as a fragment for library synthesis.

The fundamental identifier for this compound is its CAS number: 675109-37-2 .[1]

Molecular Structure and Weight

The precise arrangement of atoms in this compound dictates its chemical behavior. The structure consists of a pyridine ring brominated at the 6-position and substituted at the 2-position with a methylaminomethyl group.

Caption: Molecular structure of this compound.

The molecular formula for this compound is C7H9BrN2 . Based on this, the calculated molecular weight is a critical parameter for any experimental work.

| Property | Value | Source |

| Molecular Weight | 201.06 g/mol | ChemBK[2] |

| Molecular Formula | C7H9BrN2 | ChemBK[2] |

Understanding the precise molecular weight is fundamental for stoichiometric calculations in synthesis, preparation of standard solutions for analytical purposes, and for interpretation of mass spectrometry data.

Synthesis and Reactivity Insights

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed journals, its structure suggests a logical synthetic pathway. The synthesis likely involves the functionalization of a pre-existing brominated pyridine scaffold. A plausible route could be the reaction of 2-chloromethyl-6-bromopyridine with methylamine.

The reactivity of this molecule is governed by several key features:

-

The Bromine Atom: The bromo-substituent at the 6-position is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, enabling the generation of diverse chemical libraries for screening.

-

The Secondary Amine: The N-methylaminomethyl group is a nucleophilic center and can participate in various reactions, including acylation, alkylation, and reductive amination. Its basicity also allows for salt formation, which can be advantageous for purification and handling.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a ligand for metal catalysts or be protonated, influencing the overall reactivity and solubility of the molecule.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs. This compound serves as a valuable building block for the synthesis of novel pharmaceutical candidates. Its utility is highlighted in the patent literature, for example, in the synthesis of compounds with potential therapeutic applications.[1][3]

The rationale for its use in drug discovery programs often stems from the ability of the pyridinylmethyl amine scaffold to interact with biological targets through hydrogen bonding and electrostatic interactions. The bromo-substituent provides a convenient point for diversification to explore structure-activity relationships (SAR).

Caption: Role in a typical drug discovery workflow.

Experimental Protocol: Preparation of a Standard Stock Solution

Accurate solution preparation is paramount for reproducible experimental results. The following protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (CAS: 675109-37-2)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Micropipette

-

Vortex mixer

Procedure:

-

Calculate the required mass:

-

For a 10 mM (0.010 mol/L) solution in 10 mL (0.010 L):

-

Moles = Concentration x Volume = 0.010 mol/L * 0.010 L = 0.0001 mol

-

Mass = Moles x Molecular Weight = 0.0001 mol * 201.06 g/mol = 0.020106 g = 20.11 mg

-

-

Weigh the compound:

-

Carefully weigh approximately 20.11 mg of this compound onto a weighing paper using an analytical balance. Record the exact mass.

-

-

Dissolution:

-

Transfer the weighed compound into a 10 mL volumetric flask.

-

Add a small amount of DMSO (approximately 5 mL) to the flask.

-

Gently swirl the flask or use a vortex mixer until the compound is completely dissolved.

-

-

Final Volume Adjustment:

-

Once dissolved, carefully add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

-

-

Homogenization and Storage:

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer the solution to an appropriate storage vial. Store at -20°C for long-term stability.

-

Self-Validation: The accuracy of this protocol relies on the precise measurement of mass and volume. The use of calibrated analytical equipment is essential. For applications requiring a high degree of accuracy, the concentration of the stock solution can be verified using techniques such as quantitative NMR (qNMR) or HPLC with a calibrated standard.

Safety and Handling

Potential Hazards (based on analogous compounds):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[4][6]

-

Respiratory Irritation: May cause respiratory irritation.[6][8]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Researchers must always consult the most up-to-date SDS provided by the supplier before handling this chemical and perform a thorough risk assessment for their specific experimental conditions.

Conclusion

This compound, with a molecular weight of 201.06 g/mol , is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its well-defined structure and predictable reactivity at multiple sites allow for the systematic exploration of chemical space. Adherence to rigorous experimental protocols and safety precautions is essential when working with this compound to ensure both the integrity of the scientific data and the safety of the researcher.

References

-

PubChem. (n.d.). 6-Bromo-4-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-5-methyl-2-pyridinamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound | CAS#:675109-37-2. Retrieved from [Link]

-

ChemBK. (n.d.). 675109-37-2. Retrieved from [Link]

-

ChemWhat. (n.d.). 3-FLUORO-N-METHYLPYRID-2-YLMETHYLAMINE 884507-13-5. Retrieved from [Link]

Sources

- 1. This compound | CAS#:675109-37-2 | Chemsrc [chemsrc.com]

- 2. 1-(6-Bromopyridin-2-YL)-N-methylmethanamine | C7H9BrN2 | CID 18525943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-溴-N-甲基-2-吡啶甲胺 | 6-Bromo-N-methyl-2-pyridinemethanam | 675109-37-2 - 乐研试剂 [leyan.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 6-Bromo-4-methylpyridin-2-amine | C6H7BrN2 | CID 22176507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

Technical Monograph: 1-(6-Bromopyridin-2-yl)-N-methylmethanamine

Topic: 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE Physical Properties & Technical Guide

CAS Registry Number: 675109-37-2 Document Type: Technical Reference & Application Guide Version: 2.0 (2025)

Executive Summary

1-(6-Bromopyridin-2-yl)-N-methylmethanamine (also known as 6-Bromo-N-methyl-2-pyridinemethanamine) is a bifunctional pyridine scaffold critical in medicinal chemistry. It serves as a high-value intermediate for constructing "privileged structures" in drug discovery, particularly for kinase inhibitors and GPCR ligands. Its structure features an electrophilic handle (6-bromo group) amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings, and a nucleophilic tail (N-methylaminomethyl) that modulates solubility and lipophilicity.

This guide provides a rigorous analysis of its physicochemical properties, synthesis logic, and handling protocols, designed for researchers requiring high-purity isolation and derivatization.

Chemical Identity & Nomenclature[1][2][3][4]

| Parameter | Detail |

| IUPAC Name | 1-(6-bromopyridin-2-yl)-N-methylmethanamine |

| Common Synonyms | 6-Bromo-N-methylpyridin-2-ylmethanamine; 2-Bromo-6-(methylaminomethyl)pyridine |

| CAS Number | 675109-37-2 |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| SMILES | CNCC1=NC(=CC=C1)Br |

| InChI Key | UXUZAQVJXNKSIZ-UHFFFAOYSA-N |

Physical & Chemical Properties[1][3][4][5][6][7][8][9][10]

The physical state of this compound is heavily dependent on its protonation state. The free base is a liquid, whereas hydrochloride or hydrobromide salts are crystalline solids.

Experimental & Predicted Data

| Property | Value / Description | Note |

| Physical State | Liquid (Free Base) | Colorless to pale yellow oil.[1] Darkens upon oxidation. |

| Boiling Point | ~230–240 °C (Atmospheric) | Experimental inference: The primary amine analog boils at 231°C. The N-methyl variant typically exhibits a similar or slightly lower boiling point due to reduced H-bonding. |

| Density | ~1.35 – 1.45 g/cm³ | High density attributed to the heavy bromine atom. |

| pKa (Pyridine N) | ~2.5 (Predicted) | Significantly lowered by the electron-withdrawing Br substituent (inductive effect). |

| pKa (Amine N) | ~9.5 (Predicted) | Typical for secondary benzylic-type amines. |

| LogP | 1.1 – 1.3 | Moderately lipophilic; amenable to crossing biological membranes. |

| Solubility | High: DCM, EtOAc, MeOH, DMSOLow: Water (neutral pH) | Soluble in aqueous acid (pH < 4) due to protonation of the secondary amine. |

Structural Analysis & Reactivity

The molecule possesses two distinct nitrogen centers with vastly different reactivities:

-

Pyridine Nitrogen: Electron-deficient due to the adjacent bromine. It is a poor nucleophile and resists alkylation under mild conditions.

-

Secondary Amine Nitrogen: Highly nucleophilic. It must be protected (e.g., Boc, Cbz) if the bromine is to be subjected to metal-catalyzed cross-coupling to prevent catalyst poisoning or side reactions.

Synthesis & Manufacturing Logic

The synthesis of 6-Bromo-N-methylpyridin-2-ylmethanamine typically follows a convergent route starting from 2,6-dibromopyridine. The choice of pathway depends on scale and available equipment.

Primary Route: Nucleophilic Substitution

This route is preferred for gram-to-kilogram scale-up due to the availability of reagents.

-

Lithiation/Formylation: 2,6-Dibromopyridine is selectively lithiated at the 2-position using n-BuLi at -78°C, followed by quenching with DMF to yield 6-bromopicolinaldehyde.

-

Reductive Amination: The aldehyde is condensed with methylamine (in MeOH or THF) to form the imine, which is subsequently reduced in situ using Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).

Alternative Route: Halogen Displacement

Direct substitution of 2-bromo-6-(bromomethyl)pyridine with methylamine.

-

Risk:[2][3][4][5] This method often leads to over-alkylation (formation of the tertiary amine) unless a large excess of methylamine is used.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis workflow via the reductive amination pathway, prioritizing mono-alkylation selectivity.

Purification & Handling Protocols

Purification Strategy

Because the free base is a high-boiling liquid, standard column chromatography can be tedious. An Acid-Base Extraction protocol is the most efficient purification method:

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

-

Acid Extraction: Extract with 1M HCl (3x). The product moves to the aqueous phase (protonated); non-basic impurities (unreacted aldehyde, dibromopyridine) remain in the organic phase.

-

Basification: Cool the aqueous layer to 0°C and slowly basify with 4M NaOH to pH > 12. The product oils out.

-

Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3x).

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Storage & Stability

-

Oxidation Sensitivity: Secondary amines can slowly oxidize to N-oxides or form carbamates with atmospheric CO₂.

-

Storage Condition: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C .

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation of the C-Br bond.

Safety (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety glasses with side shields, and use within a chemical fume hood.

Structural Characterization (NMR)[9][18]

To validate the identity of the synthesized compound, look for these diagnostic signals in ¹H NMR (CDCl₃, 400 MHz):

| Moiety | Chemical Shift (δ) | Multiplicity | Integration | Interpretation |

| Pyridine C3-H | ~7.55 | Doublet | 1H | Protons adjacent to Br/Alkyl group. |

| Pyridine C4-H | ~7.40 | Triplet | 1H | Meta-coupling pattern. |

| Pyridine C5-H | ~7.25 | Doublet | 1H | Distinct aromatic region. |

| Benzylic CH₂ | ~3.90 | Singlet | 2H | Shifted downfield by Pyridine ring. |

| N-Methyl (CH₃) | ~2.45 | Singlet | 3H | Key diagnostic peak. |

| Amine N-H | ~1.8 – 2.5 | Broad | 1H | Exchangeable; shift varies with conc. |

References

-

Sigma-Aldrich. (2025).[10][11] Product Specification: 1-(6-bromopyridin-2-yl)-N-methylmethanamine. Retrieved from

-

PubChem. (2025).[12] Compound Summary: 1-(6-Bromopyridin-2-yl)-N-methylmethanamine (CID 18525943). National Library of Medicine.[13] Retrieved from

-

ChemicalBook. (2024).[1] CAS 675109-37-2 Technical Data. Retrieved from

- Royal Society of Chemistry. (2015). Synthesis of substituted pyridines via reductive amination. RSC Advances.

Sources

- 1. chembk.com [chembk.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. angenechemical.com [angenechemical.com]

- 9. images.thdstatic.com [images.thdstatic.com]

- 10. 2-溴-6-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1-(6-bromopyridin-2-yl)-N-methylmethamine [sigmaaldrich.cn]

- 12. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | C12H15BrN2O | CID 17980300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

Technical Profile: 6-Bromo-N-methyl-2-pyridinemethanamine

The following technical guide provides an in-depth analysis of 6-Bromo-N-methyl-2-pyridinemethanamine (CAS 675109-37-2), a critical bifunctional scaffold in medicinal chemistry.

Executive Summary

6-Bromo-N-methyl-2-pyridinemethanamine (also known as 1-(6-bromopyridin-2-yl)-N-methylmethanamine) is a high-value heterocyclic building block characterized by two distinct reactive handles: an electrophilic aryl bromide at the C6 position and a nucleophilic secondary amine at the C2-methyl position.[1][2] This dual functionality makes it an ideal "linchpin" scaffold in Fragment-Based Drug Discovery (FBDD), particularly for the synthesis of kinase inhibitors and GPCR ligands where precise vector orientation is required.[1]

Nomenclature & Chemical Identification

To ensure precision in procurement and database searching, the following identification matrix consolidates all recognized synonyms and registry numbers.

| Identifier Type | Value | Context |

| Primary Name | 6-Bromo-N-methyl-2-pyridinemethanamine | IUPAC / Common Usage |

| CAS Number | 675109-37-2 | Registry Standard |

| Synonym 1 | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | Systematic |

| Synonym 2 | N-Methyl-1-(6-bromo-2-pyridyl)methanamine | Alternate Systematic |

| Synonym 3 | 2-(Methylaminomethyl)-6-bromopyridine | Structural Description |

| Molecular Formula | C₇H₉BrN₂ | Stoichiometry |

| SMILES | CNCc1cccc(Br)n1 | Cheminformatics |

| InChI Key | PXJQUIOIZVOWQH-UHFFFAOYSA-N | Unique Hash |

Physicochemical Profile

Understanding the physical properties is essential for assay development and solubility optimization during synthesis.

| Property | Metric | Experimental/Predicted Note |

| Molecular Weight | 201.06 g/mol | Monoisotopic mass |

| Appearance | Pale yellow oil to low-melting solid | Tendency to darken upon oxidation |

| Boiling Point | ~260–270 °C (Predicted) | Decomposes at high T; distillation under vacuum recommended |

| pKa (Base) | ~8.5 (Secondary Amine) | Protonates at physiological pH |

| pKa (Pyridine) | ~2.0 (Pyridine Nitrogen) | Reduced basicity due to Br- electron withdrawal |

| LogP | ~1.3 | Moderate lipophilicity; amenable to RP-HPLC |

| Solubility | DCM, MeOH, DMSO, EtOAc | Limited water solubility as free base |

Synthetic Utility & Mechanism

This compound acts as a bifunctional orthogonal scaffold . The chemical logic behind its use relies on the reactivity difference between the aryl bromide and the secondary amine.

-

Vector A (Secondary Amine): Acts as a nucleophile for amide couplings, reductive aminations, or SNAr reactions. It is typically functionalized first or protected (e.g., with Boc) if the bromine is the primary target.

-

Vector B (Aryl Bromide): Acts as an electrophile for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] The electron-deficient nature of the pyridine ring facilitates oxidative addition of Pd(0).[1]

Mechanistic Pathway Visualization

The following diagram illustrates the orthogonal reaction pathways available to this scaffold.

Caption: Orthogonal diversification strategy. Path A utilizes the amine nucleophile; Path B utilizes the aryl halide electrophile.[2]

Experimental Protocols

Protocol A: Synthesis via Reductive Amination (Self-Validating)

Rationale: Direct alkylation of methylamine with 6-bromo-2-(bromomethyl)pyridine often leads to over-alkylation (tertiary amines).[1][2] Reductive amination of the aldehyde precursor is the preferred, self-limiting route to the secondary amine.[2]

Reagents:

-

Methylamine (2.0 M in THF or MeOH)[1]

-

Sodium Triacetoxyborohydride (STAB) or NaBH4[1]

-

Dichloromethane (DCM) or Methanol (MeOH)[1]

Step-by-Step Methodology:

-

Imine Formation (Equilibrium Check):

-

Dissolve 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous DCM.

-

Add Methylamine (1.5 eq) and stir at 0°C for 30 mins.

-

Validation: Monitor via TLC. Disappearance of aldehyde spot indicates imine formation.

-

-

Reduction (Irreversible Step):

-

Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Causality: STAB is milder than NaBH4 and selectively reduces the imine over the aldehyde, preventing side reactions.

-

-

Quench & Workup:

-

Quench with sat. NaHCO3 (pH ~8).

-

Extract with DCM (3x).

-

Dry organic layer over Na2SO4 and concentrate.

-

-

Purification:

-

If necessary, purify via flash column chromatography (DCM:MeOH:NH3).

-

Protocol B: Storage & Stability Check

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Self-Validation: Before use, check appearance. Darkening from pale yellow to brown indicates oxidation of the amine. If oxidized, repurify via short silica plug.

Synthesis Workflow Diagram

Caption: Step-wise reductive amination workflow with critical quality control checkpoint.

References

-

ChemicalBook. (2025). 6-Bromo-N-methylpyrid-2-ylmethylamine Properties and CAS 675109-37-2. Retrieved from [1]

-

Alfa Chemistry. (2025). This compound Product Catalog. Retrieved from

-

PubChem. (2025).[3][4][5] Compound Summary: Pyridine derivatives and analogues. National Library of Medicine. Retrieved from [1][5]

-

ChemSrc. (2025). This compound MSDS and Synthesis. Retrieved from [1]

Sources

- 1. 1309609-44-6|6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. 89466-18-2|6-Bromo-2-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. 6-Bromo-4-methylpyridin-2-amine | C6H7BrN2 | CID 22176507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | C12H15BrN2O | CID 17980300 - PubChem [pubchem.ncbi.nlm.nih.gov]

key features of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

An In-Depth Technical Guide to 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and the known reactivity of related compounds, this document serves as a vital resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in the development of novel therapeutics and functional materials.[1] Its presence in numerous natural products and FDA-approved drugs underscores its utility as a pharmacophore. The strategic introduction of functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, reactivity, and biological activity. This compound is a prime example of a bifunctional molecule, possessing both a reactive bromine atom, amenable to a wide range of cross-coupling reactions, and a chelating N-methylaminomethyl moiety, which can engage with biological targets.

This guide will elucidate the key features of this compound, from its synthesis and physicochemical properties to its potential applications, with a focus on providing practical, field-proven insights.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, we can infer its properties from its constituent parts and closely related analogs.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Rationale/Source |

| Molecular Formula | C₇H₉BrN₂ | Based on structure |

| Molecular Weight | 201.07 g/mol | Calculated from formula |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred from analogs like 2-Bromo-6-methylpyridine (liquid)[2] and (6-bromopyridin-2-yl)methanol (low-melting solid).[3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | Based on the properties of similar organic molecules. |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure | Inferred from analogs such as 2-Bromo-6-methylpyridine (102-103 °C/20 mmHg).[2] |

| CAS Number | Not definitively assigned in public databases. | - |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons adjacent to the amine, and the N-methyl protons. The chemical shifts of the pyridine protons will be influenced by the bromo and methylaminomethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbons of the pyridine ring, the methylene carbon, and the N-methyl carbon.

-

Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). The molecular ion peak would be expected at m/z 201 and 203.

-

Infrared (IR) Spectroscopy: The IR spectrum of the non-brominated analog, N-methyl-1-pyridin-2-ylmethanamine, is available and can serve as a reference.[1] Key absorptions for the target molecule would include C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyridine ring, and N-H bending (if any residual primary amine is present).

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be logically approached from commercially available 2-bromo-6-methylpyridine. The following multi-step synthesis is proposed based on established organic chemistry transformations.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

-

Rationale: This step involves the radical bromination of the methyl group of 2-bromo-6-methylpyridine. N-Bromosuccinimide (NBS) is a common and effective reagent for benzylic bromination, and Azobisisobutyronitrile (AIBN) is a standard radical initiator.

-

Procedure:

-

To a solution of 2-bromo-6-methylpyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-bromo-6-(bromomethyl)pyridine.

-

Step 2: Synthesis of 2-Bromo-6-(azidomethyl)pyridine

-

Rationale: The bromomethyl intermediate is converted to an azidomethyl compound via nucleophilic substitution with sodium azide. This is a robust and high-yielding transformation.

-

Procedure:

-

Dissolve 2-bromo-6-(bromomethyl)pyridine (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) portion-wise at room temperature.

-

Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-bromo-6-(azidomethyl)pyridine, which can often be used in the next step without further purification.

-

Step 3: Synthesis of (6-Bromopyridin-2-yl)methanamine

-

Rationale: The azide is reduced to the primary amine using a Staudinger reduction. This method is mild and avoids the use of harsh reducing agents that could potentially affect the bromo-substituent.

-

Procedure:

-

Dissolve 2-bromo-6-(azidomethyl)pyridine (1.0 eq) in tetrahydrofuran (THF).

-

Add triphenylphosphine (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the azide is consumed.

-

Add water to the reaction mixture and stir for several hours to hydrolyze the aza-ylide intermediate.

-

Remove the THF under reduced pressure and extract the aqueous layer with dichloromethane.

-

The product can be purified by acid-base extraction or column chromatography to yield (6-bromopyridin-2-yl)methanamine.

-

Step 4: Synthesis of this compound

-

Rationale: The final step is the N-methylation of the primary amine. Reductive amination with formaldehyde and a mild reducing agent like sodium triacetoxyborohydride is a highly efficient and selective method for this transformation.

-

Procedure:

-

To a solution of (6-bromopyridin-2-yl)methanamine (1.0 eq) in 1,2-dichloroethane (DCE), add aqueous formaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Key Reactions and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its two key functional groups.

Caption: Key reaction pathways for this compound.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it a valuable intermediate in diversity-oriented synthesis.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Formation of new C-N bonds by coupling with amines.

-

Sonogashira Coupling: Introduction of alkyne moieties.

-

-

Metal Chelation: The 2-(N-methylaminomethyl)pyridine moiety is an excellent bidentate ligand for a variety of transition metals. This property is crucial for its potential use in catalysis, as a component of metal-based sensors, or in the development of metallodrugs.

-

Further Derivatization: The secondary amine provides a handle for further functionalization, such as acylation or alkylation, to build more complex molecular architectures.

Applications in Drug Discovery and Beyond

The structural features of this compound make it a highly attractive building block in drug discovery programs.

-

Scaffold for Bioactive Molecules: The ability to elaborate the molecule at the 6-position via cross-coupling, while retaining the metal-chelating or hydrogen-bonding capabilities of the side chain, is a powerful strategy in medicinal chemistry. For instance, pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3, a crucial enzyme in Mycobacterium tuberculosis, highlighting the potential of this scaffold in developing new anti-tubercular agents.[4]

-

Development of Novel Ligands: The compound can serve as a precursor for more complex ligands for use in asymmetric catalysis or materials science. The bromine atom can be used to attach the ligand to a solid support or to incorporate it into a larger supramolecular assembly.

-

Molecular Probes and Sensors: By coupling a fluorophore or other reporter group at the 6-position, the molecule could be transformed into a chemosensor for specific metal ions.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. While detailed characterization data for this specific molecule is sparse in the public domain, its synthesis is achievable through well-established synthetic routes. Its key features—a reactive bromine handle for diversification and a chelating aminomethyl side chain for interaction with biological targets or metal ions—position it as a compound of significant interest for researchers in medicinal chemistry, catalysis, and materials science. This guide provides a solid foundation for its synthesis, understanding of its reactivity, and exploration of its potential applications.

References

-

PubChem. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. [Link]

- Google Patents.

-

PubChem. 6-Bromo-2-methylimidazo[1,2-a]pyridine. [Link]

-

Anvia Chemicals. 6-bromo-N-methylpyridin-2-amine. [Link]

-

ChemBK. 6-Bromo-2-(hydroxymethyl)pyridine. [Link]

- Google Patents. Preparation method for 2,6-dibromo methyl pyridine.

-

PubChem. 6-Bromo-3-methylpyridin-2-amine. [Link]

-

National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

-

Georgia Southern University Digital Commons. Amination of 2-Bromo-6-Methylaminopyridine. [Link]

-

ResearchGate. Investigation on enthalpies of combustion and heat capacities for 2-aminomethylpyridine derivatives. [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... [Link]

-

National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

-

NIST WebBook. 2-Pyridinemethanamine, N-methyl-. [Link]

-

PubChem. N-methyl-1-(pyridin-2-yl)methanamine. [Link]

-

ResearchGate. Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. [Link]

-

H&F Chemical. (6-Bromopyridin-2-yl)(thiophen-3-yl)methanone. [Link]

Sources

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Introduction

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. 6-Bromo-N-methylpyrid-2-ylmethanamine is a substituted pyridine derivative with potential applications as a synthetic building block in medicinal chemistry and as a ligand in coordination chemistry. Its structural framework, comprising a 6-bromopyridine moiety, a secondary amine, and a methylene bridge, presents a unique combination of functional groups whose spectral signatures are of significant interest to researchers.

This guide provides a comprehensive analysis of the predicted spectral data for 6-Bromo-N-methylpyrid-2-ylmethanamine, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific compound is not widely available in public databases, this document serves as a predictive framework, grounded in the established principles of spectroscopy and supported by comparative data from structurally analogous compounds. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to anticipate, identify, and characterize this molecule.

Molecular Structure and Spectroscopic Overview

The structural features of 6-Bromo-N-methylpyrid-2-ylmethanamine dictate its expected spectral characteristics. The bromopyridine ring will give rise to distinct signals in the aromatic region of the NMR spectra, while the N-methylmethanamine side chain will present characteristic aliphatic signals. The secondary amine functionality is expected to show a distinctive N-H stretch in the IR spectrum. Mass spectrometry will be crucial for confirming the molecular weight and revealing fragmentation patterns influenced by the bromine isotope and the amine group.

Caption: Molecular structure of 6-Bromo-N-methylpyrid-2-ylmethanamine with atom numbering for NMR assignments.

¹H NMR Spectroscopy: A Predicted Analysis

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

A standard approach for acquiring a high-quality ¹H NMR spectrum involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K) using a standard single-pulse experiment. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 6-Bromo-N-methylpyrid-2-ylmethanamine in CDCl₃ is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | ~7.55 | Triplet (t) | ~7.8 | 1H |

| H3 | ~7.30 | Doublet (d) | ~7.7 | 1H |

| H5 | ~7.20 | Doublet (d) | ~7.9 | 1H |

| H7 (-CH₂-) | ~3.80 | Singlet (s) | - | 2H |

| H9 (-CH₃) | ~2.45 | Singlet (s) | - | 3H |

| N-H | ~1.90 | Broad Singlet (br s) | - | 1H |

Interpretation and Rationale

-

Aromatic Protons (H3, H4, H5): The protons on the pyridine ring are expected to appear in the aromatic region (7.0-8.5 ppm). The electron-withdrawing nature of the nitrogen atom deshields these protons. H4 is predicted to be a triplet due to coupling with both H3 and H5. H3 and H5 will appear as doublets, coupling with H4. The precise chemical shifts are influenced by the bromine atom at the C6 position. For comparison, the protons of 2-picoline resonate at δ 8.48 (H6), 7.54 (H4), 7.12 (H3), and 7.08 (H5) ppm[1]. The bromine atom at C6 will induce downfield shifts, particularly for the adjacent H5.

-

Methylene Protons (H7): The methylene protons, being adjacent to the aromatic ring and the nitrogen atom, are expected to be deshielded and appear around 3.80 ppm. In many similar structures like 2-picolylamine, this signal is a singlet[2]. Coupling to the N-H proton might be observed in some solvents or under specific conditions, which would result in a doublet.

-

N-Methyl Protons (H9): The methyl group attached to the nitrogen is predicted to be a singlet at approximately 2.45 ppm, a typical value for N-methyl groups in similar environments, such as in N-methylbenzylamine[3].

-

Amine Proton (N-H): The chemical shift of the secondary amine proton is highly variable and dependent on factors like solvent, concentration, and temperature. It is often observed as a broad singlet and may not show clear coupling.

¹³C NMR Spectroscopy: A Predicted Analysis

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-30 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Data Acquisition: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon. A sufficient number of scans (often several hundred to thousands) is necessary due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of 6-Bromo-N-methylpyrid-2-ylmethanamine in CDCl₃ is summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~160 |

| C6 | ~142 |

| C4 | ~139 |

| C3 | ~125 |

| C5 | ~121 |

| C7 (-CH₂-) | ~58 |

| C9 (-CH₃) | ~36 |

Interpretation and Rationale

-

Pyridine Carbons (C2, C3, C4, C5, C6): The chemical shifts of the pyridine carbons are spread over a wide range. C2 and C6, being adjacent to the electronegative nitrogen, are the most deshielded. The carbon atom bonded to bromine (C6) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect[4][5]. Aromatic and alkene carbons typically resonate between 110-160 ppm[6][7].

-

Methylene Carbon (C7): This aliphatic carbon, attached to the aromatic ring and the nitrogen atom, is predicted to appear around 58 ppm. For comparison, the methylene carbon in N,N-dimethyl-1-phenylmethanamine appears at 64.4 ppm[8].

-

N-Methyl Carbon (C9): The N-methyl carbon is expected in the aliphatic region, around 36 ppm, which is a characteristic shift for such groups[3].

Infrared (IR) Spectroscopy: Predicted Vibrational Modes

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

Modern IR spectra are typically acquired using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the empty ATR crystal is recorded, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3350 - 3310 | N-H stretch (secondary amine) | Medium, sharp |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch | Medium |

| 1600 - 1450 | C=C and C=N ring stretching | Medium to strong |

| 1335 - 1250 | Aromatic C-N stretch | Strong |

| 910 - 665 | N-H wag | Broad, strong |

| Below 700 | C-Br stretch | Medium to strong |

Interpretation and Rationale

-

N-H Stretch: The most diagnostic peak for this molecule is the N-H stretch of the secondary amine, which is expected as a single, relatively sharp peak in the 3350-3310 cm⁻¹ region. This distinguishes it from primary amines (which show two peaks) and tertiary amines (which show none)[9].

-

C-H Stretches: The spectrum will show C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000 cm⁻¹)[10].

-

Aromatic Ring Vibrations: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks, including C-N stretching and N-H bending and wagging vibrations, which are unique to the molecule's overall structure[9]. The C-Br stretch is expected at lower frequencies.

Mass Spectrometry: Predicted Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions and their fragments.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation.

-

Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 6-Bromo-N-methylpyrid-2-ylmethanamine (C₇H₉BrN₂) is approximately 200.08 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit a characteristic doublet for the molecular ion at m/z 200 and m/z 202 with nearly equal intensity (1:1 ratio).

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to be dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic fragmentation pattern for amines[11][12].

Caption: Predicted major fragmentation pathway for 6-Bromo-N-methylpyrid-2-ylmethanamine under EI-MS conditions.

Predicted Major Fragment Ions

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Fragmentation Pathway |

| 200/202 | [C₇H₉BrN₂]⁺˙ | Molecular Ion |

| 199/201 | [C₇H₈BrN₂]⁺ | Loss of H• |

| 172/174 | [C₆H₅BrN]⁺ | α-cleavage, loss of •CH₂NHCH₃ |

| 121 | [C₇H₉N₂]⁺ | Loss of Br• |

| 93 | [C₆H₅N]⁺ | Loss of Br• from m/z 172/174 |

The most significant fragmentation is the alpha-cleavage of the C-C bond between the methylene group and the pyridine ring. This results in the loss of a neutral CH₂NHCH₃ radical and the formation of a stable 6-bromopyridinium cation at m/z 172/174 , which is predicted to be the base peak in the spectrum.

Conclusion

This technical guide provides a detailed predictive framework for the spectral analysis of this compound. The predicted ¹H and ¹³C NMR, IR, and MS data, along with their interpretations, are based on fundamental spectroscopic principles and comparative analysis of structurally related molecules. While these predictions offer a robust foundation for researchers, it is imperative that they are validated against experimentally acquired data. The comprehensive characterization of this and similar molecules is essential for advancing research in fields that rely on the design and synthesis of novel heterocyclic compounds.

References

-

National Center for Biotechnology Information. (n.d.). N-Methylbenzylamine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (6-Bromopyridin-2-yl)methanol. PubChem. Retrieved from [Link]

-

IUCr Journals. (n.d.). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of 1H NMR shifts (ppm) of dipicolylamine units of ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. Retrieved from [Link]

-

MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

-

Georgia Southern University. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Appendix I. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation on 2-aminomethylpyridine derivatives.

-

NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

-

MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2014). Mass Spectrometry - Fragmentation. Retrieved from [Link]

-

PMC. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]

Sources

- 1. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Picolylamine(3731-51-9) 1H NMR spectrum [chemicalbook.com]

- 3. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

synthesis of ligands from 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Application Note: Divergent Ligand Synthesis from 6-Bromo- -methylpyrid-2-ylmethylamine

Executive Summary & Strategic Analysis

The scaffold 6-bromo-

-

The Secondary Amine (

-Me): A nucleophilic handle amenable to alkylation, acylation, or reductive amination. This site is typically used to expand the chelate bite angle or increase denticity (e.g., forming tridentate N3 motifs). -

The 6-Bromo Substituent: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). This site is critical for tuning the electronic properties of the pyridine ring or attaching fluorophores/radiometal chelators.

This guide provides two validated protocols: Path A (Ligand Expansion via N-Alkylation) and Path B (Electronic Tuning via Cross-Coupling).

Orthogonal Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Figure 1: Divergent synthetic strategy. Path A focuses on increasing coordination number; Path B focuses on modifying the pyridine electronics.

Protocol A: Synthesis of Unsymmetrical Bis(picolyl)amine (BPA) Ligands

Objective: To synthesize a tridentate N3 ligand (N,N,N-donor) by alkylating the secondary amine. Application: These ligands are precursors for Zinc(II) and Copper(II) complexes used in phosphate sensing and bio-inorganic modeling.

Materials

-

Precursor: 6-Bromo-

-methylpyrid-2-ylmethylamine (1.0 equiv) -

Electrophile: 2-(Chloromethyl)pyridine hydrochloride (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or

(excess) -

Solvent: Acetonitrile (MeCN), anhydrous

-

Purification: Neutral Alumina or Amine-functionalized Silica Gel

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 mmol, 201 mg) in anhydrous MeCN (10 mL).

-

Base Addition: Add DIPEA (4.0 mmol, 0.7 mL). The solution may warm slightly. Note: Excess base is required to neutralize the HCl salt of the electrophile.

-

Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (1.1 mmol, 180 mg) in one portion.

-

Reaction: Heat the mixture to reflux (80 °C) under an inert atmosphere (

or Ar) for 12–16 hours.-

Checkpoint: Monitor by TLC (DCM/MeOH 95:5). The starting secondary amine is more polar than the tertiary amine product.

-

-

Workup: Cool to room temperature. Remove volatiles under reduced pressure. Redissolve the residue in DCM (20 mL) and wash with saturated

(2 x 10 mL) and brine (1 x 10 mL). -

Purification: The crude residue is often a brown oil. Purify via flash column chromatography using basic alumina (Eluent: Hexanes/Ethyl Acetate gradient).

-

Yield Expectation: 75–85%.

-

Mechanistic Insight: The secondary amine is a "soft" nucleophile. Using a polar aprotic solvent like MeCN accelerates the

Protocol B: Suzuki-Miyaura Cross-Coupling at the 6-Position

Objective: To extend the

Materials

-

Substrate: 6-Bromo-

-methylpyrid-2-ylmethylamine (1.0 equiv) -

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous solution) -

Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Methodology

-

Degassing: In a microwave vial or Schlenk flask, combine Compound 1 (0.5 mmol, 100 mg) and phenylboronic acid (0.6 mmol, 73 mg). Dissolve in 1,4-Dioxane (4 mL). Sparge with Argon for 10 minutes to remove dissolved oxygen.

-

Critical Step: Oxygen poisons the Pd(0) species. Thorough degassing is essential for high yields.

-

-

Catalyst Addition: Add

(0.025 mmol, 29 mg) and aqueous -

Reaction:

-

Method A (Thermal): Heat to 90 °C for 16 hours.

-

Method B (Microwave - Recommended): Heat to 110 °C for 30 minutes.

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove palladium black. Wash the pad with EtOAc. Concentrate the filtrate.

-

Extraction: Dilute with water (10 mL) and extract with EtOAc (3 x 15 mL). Dry combined organics over

.[1] -

Purification: Flash chromatography on Silica Gel.

-

Note: The amine functionality can cause streaking. Pre-treat the silica column with 1% Triethylamine in the eluent (e.g., Hexanes/EtOAc + 1%

).

-

Data Validation (QC):

-

1H NMR: Look for the disappearance of the characteristic doublet of the methyl group adjacent to the amine (approx. 2.9 ppm) shifting slightly downfield, and the appearance of new aromatic protons from the phenyl ring.

-

MS (ESI+): Expect [M+H]+ = 199.1 (for the phenyl derivative).

Safety & Handling

-

6-Bromo-

-methylpyrid-2-ylmethylamine: Likely a skin and eye irritant. Handle in a fume hood. -

Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.

-

Waste Disposal: Aqueous waste from Suzuki coupling contains palladium traces and must be disposed of as heavy metal waste.

References

-

Synthesis of 2-Bromo-6-Alkylaminopyridines: Carter, S. E. (2023).[2][3] Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons.[4] Link

-

Cross-Coupling Applications: BenchChem Application Notes. Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Link

-

Reductive Amination Protocols: Sigma-Aldrich Application Note. Reductive Amination using Pyridine-Borane complexes. Link

-

Palladium Catalysis Overview: MDPI Molecules. Advances in Cross-Coupling Reactions. Link

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. "Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines," by Stephanie E. Carter [digitalcommons.georgiasouthern.edu]

- 3. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

Application Note: 6-Bromo-N-methyl-2-pyridinemethanamine in Catalytic Ligand Design

This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the utilization of 6-Bromo-N-methyl-2-pyridinemethanamine (CAS 1216852-60-2) as a strategic scaffold for synthesizing high-performance pincer ligands and their subsequent application in manganese-catalyzed hydrogenation and dehydrogenative coupling.

Executive Summary

6-Bromo-N-methyl-2-pyridinemethanamine is a specialized pyridine building block distinguished by two orthogonal functional handles: a secondary amine (for N-alkylation or phosphinylation) and a 6-bromo substituent (for cross-coupling or steric modulation).

Its primary application lies in the synthesis of Manganese(I) and Iron(II) Pincer Complexes (PNN, NNN, and PNP types). These complexes are pivotal in "Green Chemistry" transformations, specifically the hydrogenation of esters to alcohols and the dehydrogenative coupling of alcohols to amides, operating via metal-ligand cooperation (MLC).

Key Technical Specifications

| Property | Specification | Relevance |

| CAS Number | 1216852-60-2 | Unique Identifier |

| Molecular Formula | C7H9BrN2 | Core Scaffold |

| Functional Group A | 2-(Methylamino)methyl | Backbone for tridentate coordination; enables MLC via N-H deprotonation (if demethylated) or steric control (as N-Me). |

| Functional Group B | 6-Bromo | Steric/Electronic Tuner: Enhances catalyst stability by blocking the 6-position; prevents catalyst deactivation via dimerization. Synthetic Handle: Allows Suzuki/Stille coupling to extend ligand architecture. |

Application Workflow: From Scaffold to Catalyst

The utility of this molecule is best realized through a modular synthesis workflow. The following diagram illustrates the pathway from the raw material to a catalytically active Manganese Pincer Complex.

Figure 1: Synthetic workflow transforming the pyridine scaffold into an active manganese hydrogenation catalyst.

Protocol A: Synthesis of PNN Pincer Ligand

Objective: To synthesize a PNN ligand (Phosphine-Nitrogen-Nitrogen) by functionalizing the secondary amine. The 6-bromo group is retained to provide steric bulk, enhancing the thermal stability of the final catalyst.

Materials

-

Precursor: 6-Bromo-N-methyl-2-pyridinemethanamine (1.0 equiv)

-

Reagent: Di-tert-butylchlorophosphine (

) or Diphenylchlorophosphine ( -

Base: Triethylamine (

) (1.5 equiv) -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

-

Inert Atmosphere Setup: Charge a flame-dried Schlenk flask with the precursor and anhydrous DCM under Argon flow.

-

Base Addition: Add

via syringe. Cool the mixture to 0°C using an ice bath. -

Phosphinylation: Dropwise add the chlorophosphine (

) dissolved in DCM. The secondary amine acts as the nucleophile, displacing the chloride.-

Mechanistic Note: The N-methyl group ensures the formation of a tertiary central amine, preventing side reactions associated with N-H acidity at this stage.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12h).

-

Work-up: Remove solvent under vacuum. Extract with pentane (to precipitate ammonium salts). Filter under inert atmosphere.

-

Yield Verification: Analyze via

NMR. A singlet shift (typically

Protocol B: Metallation to Form Mn(I) Catalyst

Objective: Coordination of the PNN ligand to Manganese(I) to create the pre-catalyst

Materials

-

Ligand: Synthesized PNN Ligand (from Protocol A)

-

Metal Source: Bromopentacarbonylmanganese(I) (

) -

Solvent: Toluene (anhydrous)

Step-by-Step Methodology

-

Mixing: In a glovebox, combine equimolar amounts of the Ligand and

in a pressure tube. -

Solvation: Add anhydrous toluene (concentration ~0.05 M).

-

Heating: Seal the tube and heat to 110°C for 16 hours.

-

Observation: The solution typically changes from orange to deep red/brown, indicating CO substitution.

-

-

Purification: Cool to room temperature. Precipitate the complex by adding excess pentane.

-

Filtration: Collect the solid by filtration and dry under vacuum.

-

Validation:

-

IR Spectroscopy: Look for two strong

bands (typically ~1920 and 1850 -

X-Ray Crystallography (Optional): Confirm the tridentate coordination geometry. The 6-bromo group should be oriented away from the metal center but providing steric shielding to the pyridine backbone.

-

Protocol C: Catalytic Hydrogenation of Esters

Context: This protocol validates the catalyst's activity in converting methyl benzoate to benzyl alcohol, a benchmark reaction for Mn-pincer complexes.

Reaction Setup

| Component | Quantity | Role |

| Substrate | Methyl Benzoate (1.0 mmol) | Target Ester |

| Catalyst | Mn-PNN Complex (1 mol%) | Active Species |

| Base | KOtBu (1-2 mol%) | Activator (Generates Amido species) |

| Hydrogen | Reductant | |

| Solvent | THF or Toluene (2 mL) | Medium |

Procedure

-

Loading: In a glovebox, load the Mn-complex, KOtBu, and substrate into a stainless steel autoclave liner. Add solvent.[1][2][3]

-

Pressurization: Seal the autoclave, purge 3x with

, and pressurize to 50 bar. -

Catalysis: Heat to 100°C for 24 hours.

-

Mechanism: The base deprotonates the ligand (if a methylene proton is acidic) or activates the pre-catalyst. The Mn center splits

heterolytically. The 6-bromo substituent prevents catalyst decomposition by blocking the vulnerable 6-position of the pyridine ring.

-

-

Analysis: Cool the autoclave on ice. Vent

carefully. Analyze the reaction mixture via GC-MS or

Mechanistic Insight: The Role of the 6-Bromo Substituent

Understanding why this specific scaffold is chosen is critical for experimental design.

Figure 2: The protective role of the 6-Bromo group in enhancing catalyst longevity.

Explanation: Unsubstituted pyridine-based pincer complexes often suffer from deactivation via dimerization through the pyridine ring. The 6-Bromo group on the starting material (CAS 1216852-60-2) acts as a "blocking group," sterically hindering these deactivation pathways and significantly increasing the Turnover Number (TON) of the catalyst.

References

-

Pincer Complex Synthesis: Milstein, D., et al.[3][4] "Design and Applications of Pincer Ligands in Catalysis."[3] Chemical Reviews, 2016.

-

Manganese Catalysis: Beller, M., et al. "Manganese-Catalyzed Hydrogenation of Esters to Alcohols." Nature, 2016.

-

Structural Analogs: Tris[(6-bromopyridin-2-yl)methyl]amine Crystal Structure. IUCr Journals, 2024.

-

Ligand Precursor Data: PubChem Compound Summary for 6-bromo-N-methylpyridin-2-amine. (Structural verification).[1][3][4][5][6]

Disclaimer: This protocol involves high-pressure hydrogen gas and organometallic synthesis. All procedures must be performed in a fume hood or glovebox by trained personnel observing standard safety precautions.

Sources

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE derivatization methods

Abstract

This technical guide details the derivatization of 6-bromo-N-methylpyrid-2-ylmethylamine , a high-value bifunctional scaffold in medicinal chemistry. Featuring an electrophilic aryl bromide and a nucleophilic secondary picolyl amine, this molecule serves as a critical "linchpin" intermediate for synthesizing nicotinic acetylcholine receptor (nAChR) ligands, kinase inhibitors, and PET radiotracers.[1] This note provides validated protocols for orthogonal functionalization, emphasizing the necessity of protecting-group strategies to prevent catalyst poisoning during metal-mediated cross-couplings.

Chemical Space & Reactivity Profile

The utility of this compound lies in its orthogonal reactivity . The molecule contains two distinct reaction centers that must be manipulated sequentially to avoid polymerization or decomposition.

-

Site A (Nucleophile): The

-methylaminomethyl group is a secondary aliphatic amine. Unlike aniline-like aminopyridines, this "picolyl" amine is highly basic ( -

Site B (Electrophile): The 6-bromo substituent is an activated aryl halide. The electron-deficient pyridine ring facilitates oxidative addition with Pd(0), making it an excellent candidate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The "Protection-First" Principle

Crucial Insight: Attempting Pd-catalyzed coupling on the unprotected molecule often results in low yields due to the secondary amine coordinating to the palladium center, effectively poisoning the catalyst. Protocol B (Boc-Protection) is highly recommended before initiating any C-C or C-N bond formation at the bromine site.

Experimental Workflows (Visualized)

The following decision tree outlines the logical flow for derivatizing this scaffold based on the target moiety.

Figure 1: Strategic decision tree for orthogonal functionalization. Note the critical Boc-protection step required before metal-catalyzed reactions.

Detailed Protocols

Module A: Amine Protection (The Gateway Step)

Objective: Mask the secondary amine as a tert-butyl carbamate (Boc) to enable subsequent Pd-catalyzed reactions.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Base: Triethylamine (

) (1.5 equiv)[1] -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]

Protocol:

-

Dissolve the substrate in DCM (0.1 M concentration) at

. -

Add

dropwise, followed by a solution of -

Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine stains red/purple, protected amine is UV active but Ninhydrin negative).[1]

-

Workup: Wash with 0.5 M HCl (rapidly, to remove unreacted amine without deprotecting), then saturated

and brine. Dry over -

Validation:

NMR will show a strong singlet at

Module B: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the 6-position.

Reagents:

-

Substrate:

-Boc-6-bromo-N-methylpyrid-2-ylmethylamine (1.0 equiv) -

Boronic Acid:

(1.2 equiv) -

Catalyst:

(5 mol%) - Chosen for resistance to pyridine poisoning.[1] -

Base:

(2.0 equiv)[1] -

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Protocol:

-

Charge a microwave vial or pressure tube with the protected substrate, boronic acid, base, and catalyst.[1]

-

Evacuate and backfill with Argon (

). -

Add degassed solvent mixture.

-

Heat to

for 12 hours (thermal) or -

Filtration: Filter through a Celite pad to remove Pd black.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary: Typical Yields

| Boronic Acid Type | Electronic Nature | Typical Yield (%) | Notes |

| Phenylboronic acid | Neutral | 85-95% | Rapid conversion. |

| 4-Methoxyphenylboronic acid | Electron Rich | 80-90% | Slower oxidative addition. |

| 3-Pyridylboronic acid | Heterocyclic | 60-75% | Potential competitive chelation. |

Module C: Urea Formation (Library Synthesis)

Objective: Direct derivatization of the secondary amine (if the bromine is to be retained for later use, e.g., F-18 radiolabeling).[1]

Reagents:

-

Substrate: this compound (Free base)

-

Reagent: Isocyanate (

) or Carbamoyl Chloride[1] -

Solvent: DCM[2]

Protocol:

-

Dissolve substrate in DCM (0.1 M).

-

Add Isocyanate (1.05 equiv) at RT. No base is usually required if the isocyanate is reactive.

-

Stir for 2 hours.

-

Scavenging: Add polymer-supported trisamine resin (1 hour) to remove excess isocyanate/acid.

-

Filter and concentrate.

Advanced Application: Radiotracer Precursor

For researchers developing PET tracers (e.g., for neuroinflammation or nAChR imaging), this scaffold is a prime candidate for Carbon-11 or Fluorine-18 labeling.

-

Carbon-11 Labeling: Use the des-methyl precursor (primary amine) and alkylate with

. -

Fluorine-18 Labeling: The 6-bromo group can be converted to a stannane (

) or boronic ester, which then undergoes Cu-mediated radiofluorination.

References

-

BenchChem. (2025).[3][4] Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine. Retrieved from (Contextual grounding on halopyridine reactivity).[1]

-

Elterman, M. H. (2024).[1][5] Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University, Honors College Theses. Retrieved from (Protocol validation for aminopyridine analogs).

-

Hkiri, S., et al. (2022).[1][6] Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25, 53-65. Retrieved from (Pd-catalysis conditions for hindered pyridines).

-

J&K Scientific. (2021). BOC Protection and Deprotection Protocols. Retrieved from (Standard protection methodologies).[1]

-

Malkov, A. V., et al. (2009).[1][7] On the selective N-methylation of BOC-protected amino acids. Journal of Organic Chemistry, 74(21), 8425-8427.[7] Retrieved from (Mechanistic insight on Boc-amine reactivity).

Sources

- 1. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman [digitalcommons.georgiasouthern.edu]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Introduction: A Versatile Scaffold for Discovery

6-Bromo-N-methylpyrid-2-ylmethanamine is a key building block in medicinal chemistry and materials science. Its disubstituted pyridine core, featuring a reactive bromine atom and a nucleophilic secondary amine side chain, offers multiple avenues for structural elaboration. The bromine atom at the 6-position is particularly amenable to a wide array of palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties. The N-methylmethanamine side chain at the 2-position can be further functionalized or can play a crucial role in the final molecule's biological activity or material properties. This guide provides a comprehensive overview of the key functionalization strategies for this versatile scaffold, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

PART 1: The Critical Role of Side-Chain Protection

A primary consideration in the functionalization of 6-bromo-N-methylpyrid-2-ylmethanamine is the potential for the secondary amine in the side chain to interfere with the desired reaction at the C6-bromo position. The lone pair of electrons on the nitrogen can lead to undesired side reactions, such as acting as a competing nucleophile in cross-coupling reactions or coordinating to the metal catalyst and inhibiting its activity. Therefore, protection of the N-methylmethanamine moiety is often a crucial first step.

The choice of protecting group is dictated by its stability to the reaction conditions of the subsequent functionalization step and the ease of its removal under mild conditions that do not compromise the newly installed functional group. Two of the most commonly employed protecting groups for amines are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Protocol 1: Boc Protection of 6-bromo-N-methylpyrid-2-ylmethanamine

The Boc group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal with mild acids.

Materials:

-

6-bromo-N-methylpyrid-2-ylmethanamine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 6-bromo-N-methylpyrid-2-ylmethanamine (1.0 eq) in DCM or THF.

-

Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Boc-protected product.